molecular formula C11H13NO2 B3136263 2-(6-Methoxy-1h-indol-3-yl)ethanol CAS No. 41340-31-2

2-(6-Methoxy-1h-indol-3-yl)ethanol

Cat. No.: B3136263
CAS No.: 41340-31-2
M. Wt: 191.23 g/mol
InChI Key: FGLYVOXCGGYIJY-UHFFFAOYSA-N
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Description

2-(6-Methoxy-1h-indol-3-yl)ethanol is an organic compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by the presence of a methoxy group at the 6th position and an ethanol group at the 2nd position of the indole ring. Indole derivatives have been extensively studied for their diverse biological activities and potential therapeutic applications .

Mechanism of Action

Target of Action

2-(6-Methoxy-1h-indol-3-yl)ethanol, also known as 3-(2-Hydroxyethyl)indole , is a metabolite formed in the liver after disulfiram treatment . Indole derivatives, such as this compound, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been found to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives.

Mode of Action

Indole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some indole derivatives have shown inhibitory activity against influenza A and CoxB3 virus , suggesting potential antiviral properties

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse activities suggest that indole derivatives may affect multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

It is known to be a metabolite formed in the liver , suggesting that it undergoes hepatic metabolism

Result of Action

It is known to induce sleep in humans , suggesting it may have sedative effects

Action Environment

It is known to be a secondary product of alcoholic fermentation , suggesting that its formation and action may be influenced by the presence of alcohol and other factors related to the fermentation process.

Biochemical Analysis

Biochemical Properties

2-(6-Methoxy-1H-indol-3-yl)ethanol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, this compound can interact with receptors and other signaling molecules, modulating cellular responses and pathways.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities . These effects are mediated through the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in regulating immune responses and inflammation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific receptors or enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2) by forming hydrogen bonds with key amino acid residues in the enzyme’s active site . This inhibition results in the suppression of inflammatory responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained anti-inflammatory and antioxidant effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities. At higher doses, it may cause toxic or adverse effects. For example, high doses of indole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain or alter its biological activity . The metabolic pathways of indole derivatives often involve oxidation, reduction, and conjugation reactions, which influence their pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives can localize to the mitochondria, where they modulate mitochondrial function and oxidative stress responses. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxy-1h-indol-3-yl)ethanol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the cyclization of phenylhydrazines with aldehydes or ketones under acidic conditions. For instance, the reaction of 6-methoxyphenylhydrazine with acetaldehyde in the presence of glacial acetic acid and concentrated hydrochloric acid can yield this compound .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxy-1h-indol-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Methoxy-1h-indol-3-yl)ethanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential role in modulating biological pathways and as a probe for studying indole-related biochemistry.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methoxy-1h-indol-3-yl)ethanol is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 6th position can enhance its binding affinity to certain receptors and modulate its pharmacokinetic properties .

Properties

IUPAC Name

2-(6-methoxy-1H-indol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-9-2-3-10-8(4-5-13)7-12-11(10)6-9/h2-3,6-7,12-13H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLYVOXCGGYIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301307628
Record name 6-Methoxy-1H-indole-3-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41340-31-2
Record name 6-Methoxy-1H-indole-3-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41340-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-1H-indole-3-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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